1-(2-Iodoethyl)-4-methylbenzene
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-(2-Iodoethyl)-4-methylbenzene”, there are related studies on the synthesis of similar compounds. For instance, a study describes a radical addition/cyclization/oxidation process from substituted 1-(2-iodoethyl)indoles and 1-(2-iodoethyl)pyrroles with methyl acrylate under Fenton-type conditions .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Chemical Reactivity : The synthesis of hydrocarbons like 1-(2-Iodoethyl)-4-methylbenzene, which are capable of diyl formation, highlights the role of ring strain and the impact of phenyl groups on the C-C linkage in chemical research (Wittig, 1980).
- Thermochemical Studies : Experimental studies on vapor pressures and enthalpies of bromo- and iodo-substituted methylbenzenes, including 1-iodo-2-methylbenzene, provide critical insights into the thermochemical properties of such compounds (Verevkin et al., 2015).
Coordination Chemistry
- Complex Formation in Coordination Chemistry : Research involving the use of this compound derivatives in coordination chemistry, particularly in dinuclear complexes, demonstrates the influence of substituents on the reactivity and binding characteristics of these complexes (Sommer et al., 2013).
Physical Chemistry
- Neutron Scattering Studies : Investigations into the low-frequency modes of methylbenzenes, including derivatives of this compound, provide insights into their physical properties such as hindered rotations in solid and liquid phases (Rush, 1967).
Organic Synthesis
- Chemoselective Synthesis : The chemoselective synthesis of compounds like 1-(iodoethynyl)-4-methylbenzene, derived from this compound, demonstrates the versatility of these compounds in organic synthesis, particularly in creating various iodoalkynes and diiodoalkenes (Li et al., 2018).
Supramolecular Chemistry
- Supramolecular Assembly : The role of this compound derivatives in supramolecular chemistry, particularly in the formation of heterodimeric capsules with orientational selectivity, showcases their importance in designing complex molecular systems (Kobayashi et al., 2007).
Catalysis
- Aminocarbonylation in Catalysis : The use of this compound derivatives in catalytic processes, such as the aminocarbonylation of iodobenzenes, highlights their potential in facilitating complex chemical reactions (Müller et al., 2005).
Petrochemical Research
- Hydrocracking Studies : Research on the hydrocracking of compounds like 1-methylnaphthalene, a structurally similar compound to this compound, provides insights into the petrochemical processes and the transformation of such compounds (Miki & Sugimoto, 1995).
Safety and Hazards
Properties
IUPAC Name |
1-(2-iodoethyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBAKUZWDWJULN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593419 | |
Record name | 1-(2-Iodoethyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120391-67-5 | |
Record name | 1-(2-Iodoethyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.